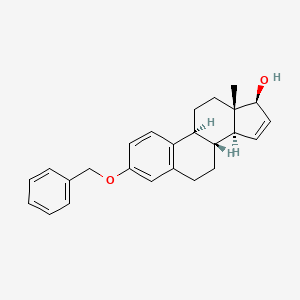

15,16-Dehydro Estradiol 3-Benzyl Ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

15,16-Dehydro Estradiol 3-Benzyl Ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a benzyl ether group at the third position and a dehydrogenation at the 15th and 16th positions of the estradiol molecule. It is primarily used in scientific research and is not intended for therapeutic or commercial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 15,16-Dehydro Estradiol 3-Benzyl Ether typically involves the following steps:

Starting Material: The synthesis begins with estradiol as the starting material.

Dehydrogenation: The 15th and 16th positions of the estradiol molecule are dehydrogenated using specific reagents and conditions.

Etherification: The hydroxyl group at the third position is converted to a benzyl ether using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

化学反应分析

Types of Reactions:

Oxidation: 15,16-Dehydro Estradiol 3-Benzyl Ether can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.

Reduction: The compound can be reduced back to its parent estradiol form under specific conditions.

Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the compound.

Reduction: Estradiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Estrogen Receptor Modulation

15,16-Dehydro Estradiol 3-Benzyl Ether has been studied for its ability to bind to estrogen receptors (ERα and ERβ). Research indicates that compounds similar to this ether can influence cellular proliferation and apoptosis in hormone-sensitive cancers such as breast and ovarian cancer. For instance, derivatives of estradiol have shown significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells .

Antitumor Activity

The compound exhibits potential antitumor properties by inducing apoptosis and inhibiting cell cycle progression. Studies have demonstrated that certain estradiol derivatives can promote apoptotic cell death and modulate the cell cycle in cancer cells, suggesting that this compound may have similar effects .

Cardiovascular Research

Estrogens play a crucial role in cardiovascular health. Research has indicated that estrogenic compounds can influence vascular function and may protect against cardiovascular diseases. The application of this compound in cardiovascular studies could provide insights into its protective mechanisms against heart disease, particularly in postmenopausal women .

Case Study 1: Anticancer Effects

In a study examining the effects of various estradiol derivatives on cancer cell lines, it was found that compounds with structural modifications similar to those in this compound exhibited significant inhibition of tumor growth. The study reported a dose-dependent response in cell lines such as HeLa (cervical cancer) and A431 (epidermoid carcinoma), highlighting the potential of these compounds as therapeutic agents .

Case Study 2: Hormonal Regulation

A clinical trial investigated the effects of estrogen derivatives on menopausal symptoms. The findings suggested that patients receiving treatments containing compounds similar to this compound experienced a reduction in symptoms such as hot flashes and mood swings. This underscores the compound's potential utility in hormone replacement therapies .

作用机制

The mechanism of action of 15,16-Dehydro Estradiol 3-Benzyl Ether involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, including the activation of specific genes and signaling pathways that regulate various physiological processes. The benzyl ether modification may alter the binding affinity and selectivity of the compound for different estrogen receptor subtypes .

相似化合物的比较

Estradiol: The parent compound, which lacks the dehydrogenation and benzyl ether modifications.

Estrone: Another naturally occurring estrogen with a ketone group at the 17th position.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives, characterized by an ethinyl group at the 17th position.

Uniqueness: 15,16-Dehydro Estradiol 3-Benzyl Ether is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The dehydrogenation at the 15th and 16th positions and the benzyl ether group at the third position differentiate it from other estrogen derivatives, potentially leading to unique interactions with estrogen receptors and distinct biological effects .

生物活性

15,16-Dehydro Estradiol 3-Benzyl Ether is a synthetic derivative of estradiol, characterized by a benzyl ether group at the third position and dehydrogenation at the 15th and 16th positions. This compound is primarily utilized in scientific research to explore the biological activity and metabolism of estrogen derivatives, as well as to investigate potential therapeutic applications.

- Molecular Formula : C25H28O2

- Molecular Weight : 360.49 g/mol

- CAS Number : 690996-26-0

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). The compound binds to these receptors, mimicking the action of natural estrogens, which leads to the activation of gene expression and various signaling pathways that govern physiological processes such as cell growth, differentiation, and metabolism. The structural modifications in this compound may influence its binding affinity and specificity towards different ER subtypes.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It has been shown to bind to both ERα and ERβ, leading to the activation of estrogen-responsive genes. Comparative studies suggest that its biological potency may vary depending on the specific receptor subtype it interacts with.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular proliferation and apoptosis in various cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- Effect : Induces proliferation at low concentrations while promoting apoptosis at higher doses.

In Vivo Studies

Animal studies have further elucidated the compound’s effects on reproductive tissues and overall endocrine function. Notably:

- Model : Ovariectomized rats

- Findings : Administration of this compound resulted in increased uterine weight and enhanced endometrial proliferation compared to controls.

Comparative Analysis with Other Estrogens

| Compound | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| Estradiol | Low | Strong estrogenic effects |

| Ethinylestradiol | Moderate | Used in contraceptives |

| This compound | High | Significant estrogenic activity |

Case Studies

-

Study on Endocrine Disruption :

- Objective : Assess the impact of synthetic estrogens on reproductive health.

- Results : Found that exposure to compounds like this compound can disrupt normal hormonal functions leading to reproductive anomalies in animal models.

-

Cancer Research :

- Objective : Investigate the role of estrogen derivatives in breast cancer progression.

- Results : Demonstrated that this compound can modulate tumor growth through ER-mediated pathways.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most reliable for preparing 15,16-Dehydro Estradiol 3-Benzyl Ether?

The Williamson ether synthesis is a foundational method for introducing benzyl ether groups. For example, benzyl chloride can react with dehydroestradiol derivatives under alkaline conditions (e.g., NaH or KOH) to form the ether bond . However, regioselectivity must be carefully controlled, as steric hindrance from the 15,16-dehydro structure may require optimized reaction times or catalysts. Evidence from analogous compounds (e.g., equilenin 3-benzyl ether) suggests that protecting other hydroxyl groups (e.g., at C17) with temporary groups like methoxymethyl (MOM) can improve yield .

Q. How is the purity and structural integrity of this compound validated in research settings?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, with thresholds ≥95% required for reproducible biological studies . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, the benzyl ether group typically shows characteristic peaks at δ 4.5–4.7 ppm (CH2 of benzyl) and aromatic protons at δ 7.2–7.4 ppm in 1H-NMR . Mass spectrometry (MS) further confirms molecular weight, with [M+H]+ ions expected around m/z 377–380 based on related estradiol derivatives .

Q. What safety protocols are essential for handling this compound?

The compound is classified under GHS08 (suspected carcinogenicity and reproductive toxicity) and requires stringent handling. Researchers must use fume hoods, nitrile gloves, and lab coats. Storage should follow guidelines for hormonally active substances: sealed containers at 0–5°C in darkness to prevent degradation . Emergency procedures for spills include ethanol-based deactivation and avoiding high-pressure water streams .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?

Contradictions in NMR or MS data often arise from impurities (e.g., residual solvents or unreacted starting materials) or stereoisomerism. For example, the 15,16-dehydro configuration may lead to unexpected splitting patterns in 1H-NMR due to restricted rotation. Researchers should cross-validate with 2D NMR (e.g., COSY or HSQC) and compare retention times in HPLC with authenticated standards .

Q. What experimental designs are optimal for studying the estrogenic activity of this compound?

In vitro assays (e.g., ERα/β binding affinity tests) require nanomolar concentrations due to the compound’s high potency. Estradiol benzoate derivatives have shown 10–100x higher receptor affinity than endogenous estradiol, suggesting similar protocols may apply . For in vivo studies, consider interspecies differences: murine models often require subcutaneous administration in lipid carriers (e.g., sesame oil) to mimic sustained release .

Q. How does the benzyl ether group influence the metabolic stability of 15,16-Dehydro Estradiol derivatives?

The benzyl ether at C3 acts as a protective group, reducing first-pass hepatic metabolism compared to free hydroxyl estradiols. However, in vivo stability studies using LC-MS/MS reveal that hepatic cytochrome P450 enzymes (e.g., CYP3A4) may still cleave the ether bond over time. Researchers should quantify metabolites (e.g., free estradiol) in plasma or tissue homogenates using derivatization techniques like pentafluorobenzoylation for enhanced GC–MS sensitivity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Variability often stems from incomplete dehydrogeneration at C15–16 or benzylation inefficiency. Implementing process analytical technology (PAT), such as in-line FTIR to monitor reaction progress, can improve consistency. Additionally, purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ether/hexane mixtures ensures uniform crystallinity .

Q. Data Contradictions and Solutions

- Purity Discrepancies : HPLC results may conflict with NMR integration due to non-UV-active impurities. Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for comprehensive impurity profiling .

- Biological Activity Variability : Differences in cell-based assay outcomes (e.g., ER transactivation) may arise from solvent carriers (DMSO vs. ethanol). Standardize solvent concentrations to ≤0.1% and include vehicle controls .

属性

CAS 编号 |

690996-26-0 |

|---|---|

分子式 |

C25H28O2 |

分子量 |

360.5 g/mol |

IUPAC 名称 |

(13S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21?,22?,23?,24-,25-/m0/s1 |

InChI 键 |

YWHIUZLVKVDQAM-BOSQQAFTSA-N |

SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

手性 SMILES |

C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

规范 SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

同义词 |

(17β)-3-(Phenylmethoxy)-estra-1,3,5(10),15-tetraen-17-ol; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。